N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
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Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interactions with its targets and its overall effectiveness .
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis details, structural characteristics, and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H22FN3OS with a molecular weight of 443.5 g/mol. The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl moiety and multiple methoxy groups on the benzamide structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to the pyrazole core. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Inhibition Zone : The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : A notable reduction in edema was observed at specific dosages compared to control groups.
Case Studies
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-27-17-8-12(9-18(28-2)19(17)29-3)21(26)23-20-15-10-30-11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZXNLLUCVHPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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